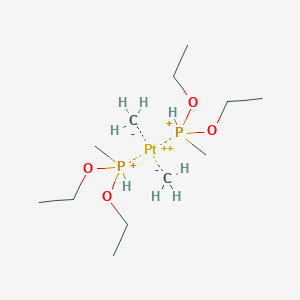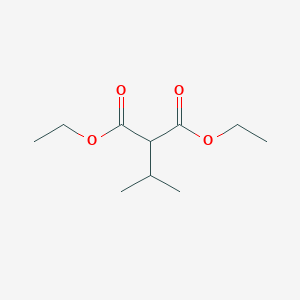
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate
Vue d'ensemble
Description
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is a fluorescent reagent that reacts rapidly with anions of carboxylic acids in acetonitrile, carnitines, and acylcarnitines in tissue for sensitive fluorimetric detection .
Molecular Structure Analysis
The empirical formula of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is C15H10F3NO5S. Its molecular weight is 373.3 g/mol.Physical And Chemical Properties Analysis
The molecular weight of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is 373.3 g/mol . It is typically stored at a temperature of -20°C .Applications De Recherche Scientifique
Fluorescent Reagent
- Summary of the Application: “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate” is used as a fluorescent reagent that reacts rapidly with anions of carboxylic acids in acetonitrile . This makes it useful for sensitive fluorimetric detection .
- Methods of Application: The compound is mixed with the sample in acetonitrile, where it reacts with the anions of carboxylic acids . The resulting adducts can then be detected using fluorescence spectroscopy .
- Results or Outcomes: The use of this reagent allows for the detection of carboxylic acids down to 4 femtomoles .
Determination of Free Fatty Acids in Human Serum
- Summary of the Application: This compound has been used in the determination of free fatty acids in human serum by High-Performance Liquid Chromatography (HPLC) with fluorescence detection .
- Methods of Application: Free fatty acids in serum samples are derivatized with the fluorescent reagent, “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate”, and then analyzed using HPLC .
- Results or Outcomes: This method was able to quantify five types of free fatty acids in human serum: α-linolenic acid (ALA), palmitoleic acid (PLA), arachidonic acid (AA), linoleic acid (LA), and oleic acid (OA) .
Detection of Carnitines and Acylcarnitines
- Summary of the Application: “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate” is used for the sensitive fluorimetric detection of carnitines and acylcarnitines in tissue .
- Methods of Application: The compound reacts rapidly with the anions of carboxylic acids in acetonitrile, which includes carnitines and acylcarnitines . The resulting adducts can then be detected using fluorescence spectroscopy .
- Results or Outcomes: This method allows for the sensitive detection of carnitines and acylcarnitines in tissue .
Conversion of Carboxylic Acid Group into an Aliphatic Amine
- Summary of the Application: “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate” can be used to convert a carboxylic acid group into an aliphatic amine .
- Methods of Application: The activated carboxylic acid is derivatized with a half-protected aliphatic diamine (mono-N-(t-BOC)-propylenediamine), usually in an organic solvent, followed by removal of the t-BOC–protecting group with trifluoroacetic acid .
- Results or Outcomes: The resultant aliphatic amine can then be modified with any of the amine-reactive reagents .
Detection of Anions of Carboxylic Acids
- Summary of the Application: “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate” reacts rapidly with the anions of carboxylic acids in acetonitrile . This makes it useful for sensitive fluorimetric detection .
- Methods of Application: The compound is mixed with the sample in acetonitrile, where it reacts with the anions of carboxylic acids . The resulting adducts can then be detected using fluorescence spectroscopy .
- Results or Outcomes: The use of this reagent allows for the detection of carboxylic acids down to 100 femtomoles by absorption at 259 nm and by fluorescence at 394 nm down to 4 femtomoles .
Conversion of Carboxylic Acid Group into an Aliphatic Amine
- Summary of the Application: “2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate” can be used to convert a carboxylic acid group into an aliphatic amine .
- Methods of Application: The activated carboxylic acid is derivatized with a half-protected aliphatic diamine (mono-N-(t-BOC)-propylenediamine), usually in an organic solvent, followed by removal of the t-BOC–protecting group with trifluoroacetic acid .
- Results or Outcomes: The resultant aliphatic amine can then be modified with any of the amine-reactive reagents .
Safety And Hazards
When handling 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5S/c16-15(17,18)25(22,23)24-6-5-19-13(20)11-7-9-3-1-2-4-10(9)8-12(11)14(19)21/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKBLUPFMXLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155966 | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
CAS RN |
128651-50-3 | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128651503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-](/img/structure/B147088.png)



